molecular formula C7H7BrN2O B3057792 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one CAS No. 851382-94-0

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B3057792
CAS No.: 851382-94-0
M. Wt: 215.05
InChI Key: MREGUZDZPWXJTK-UHFFFAOYSA-N
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Description

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of cyclohexa-2,4-dien-1-one, featuring a bromine atom at the 4th position and a diaminomethylidene group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one typically involves the bromination of cyclohexa-2,4-dien-1-one followed by the introduction of the diaminomethylidene group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The diaminomethylidene group can be introduced through a reaction with guanidine or its derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted cyclohexa-2,4-dien-1-one derivatives

Scientific Research Applications

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the diaminomethylidene group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylphenol
  • 4-Bromo-2,6-dinitrophenol
  • 4-Bromo-2,6-dichlorophenol

Uniqueness

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of both a bromine atom and a diaminomethylidene group on the cyclohexa-2,4-dien-1-one ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

5-bromo-2-hydroxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREGUZDZPWXJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697421
Record name 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851382-94-0
Record name 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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